molecular formula C11H24ClNO2 B13445840 Pregabalin Impurity E

Pregabalin Impurity E

Cat. No.: B13445840
M. Wt: 237.77 g/mol
InChI Key: PAJYXEKKCOKKCE-UHFFFAOYSA-N
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Preparation Methods

The preparation of Pregabalin Impurity E involves several synthetic routes and reaction conditions. One common method includes adding S-pregabalin into an acidic system at a temperature of 60-80°C and stirring for the reaction to occur . After the reaction, the solvent is depressurized and concentrated until no liquid flows out. An extracting agent is then added, followed by a weak alkali solution for cleaning. The organic layer is concentrated, and an organic solvent is added. The mixture is cooled to 0-10°C, and an alkane solvent is added dropwise until a solid precipitates. This solid is then filtered to obtain this compound .

Industrial production methods often involve cost-effective isolation techniques such as preparative high-performance liquid chromatography (HPLC), flash liquid chromatography (LC), and simulated moving bed (SMB) chromatography . These methods help in isolating and purifying this compound efficiently and in large quantities.

Chemical Reactions Analysis

Pregabalin Impurity E undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

    Oxidation: Involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Involves nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Pregabalin Impurity E can be compared with other similar compounds, such as:

    Pregabalin Impurity A: (S)-3-(Aminomethyl)-5-methylhexanoic acid

    Pregabalin Impurity B: (S)-3-(Carbamoylmethyl)-5-methylhexanoic acid

    Pregabalin Impurity C: (S)-3-(Isobutyl)-5-methylhexanoic acid

    Pregabalin Impurity D: (S)-3-(Isopropyl)-5-methylhexanoic acid

These impurities share structural similarities with Pregabalin but differ in their specific functional groups and chemical properties . This compound is unique due to its specific formation conditions and its role in the overall impurity profile of Pregabalin.

Properties

Molecular Formula

C11H24ClNO2

Molecular Weight

237.77 g/mol

IUPAC Name

propan-2-yl 3-(aminomethyl)-5-methylhexanoate;hydrochloride

InChI

InChI=1S/C11H23NO2.ClH/c1-8(2)5-10(7-12)6-11(13)14-9(3)4;/h8-10H,5-7,12H2,1-4H3;1H

InChI Key

PAJYXEKKCOKKCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(=O)OC(C)C)CN.Cl

Origin of Product

United States

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